Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Overview
Description
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C12H13NO5S . It is also known by other names such as Piroxicam Impurity K and Meloxicam Impurity A . It is used as a reference standard in the pharmaceutical industry .
Molecular Structure Analysis
The thiazine ring in the structure of this compound adopts a half-chair conformation . The compound has a molecular weight of 283.30 g/mol . The IUPAC name for this compound is ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.30 g/mol . The compound is a white to off-white solid . It has a melting point of 140-144 °C . The compound is slightly soluble in dichloromethane, DMSO, and methanol .Scientific Research Applications
Synthesis of Meloxicam : This compound is used as an intermediate in the synthesis of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The process involves condensation and N-methylation leading to the formation of meloxicam in significant yields (Wen‐Guang Yan, 2005).
Potential Biological Activity : Novel series of biologically active derivatives of this compound have been synthesized. These derivatives exhibited preliminary antibacterial and antioxidant activities, indicating potential applications in pharmaceuticals (M. Zia-ur-Rehman et al., 2009).
Microwave-Assisted Synthesis for Biological Activity : A study reported microwave-assisted synthesis of derivatives, showing marked activity against selected microorganisms, suggesting applications in antibacterial and antifungal treatments (Muhammad Zaheer et al., 2012).
Precursor for Antiosteoarthritis Agents : This compound has been used as a precursor in the synthesis of quaternary ammonium derivatives, which have potential as antiosteoarthritis agents (A. Vidal et al., 2006).
Enantioselective Synthesis in Pharmacology : The compound was used in an enantioselective synthesis process for the development of pharmacologically active compounds. This indicates its utility in the creation of drugs with specific molecular orientations (Zanda Bluķe et al., 2015).
Antimicrobial and Antioxidant Studies : Derivatives of this compound have been studied for their antimicrobial and antioxidant activities, with some showing significant effects against bacterial strains and fungi (Matloob Ahmad et al., 2012).
Synthesis in Oxicam Anti-Inflammatory Agents : The compound has been used in the synthesis of oxicam family NSAIDs, showing high selectivity for cyclooxygenase-2 inhibition, indicating its importance in the development of anti-inflammatory drugs (Y. Sherif et al., 2012).
Mechanism of Action
Target of Action
It is known to be an impurity found in meloxicam , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes .
Mode of Action
Given its association with meloxicam, it may interact with cox enzymes, inhibiting their activity and reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
As a potential cox inhibitor, it may impact the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins and thromboxanes .
Pharmacokinetics
It is known to be slightly soluble in dichloromethane, dmso, and methanol , which may influence its bioavailability.
Result of Action
As a potential cox inhibitor, it may lead to a reduction in inflammation and pain by decreasing the production of prostaglandins .
Action Environment
It is known to be stable under normal temperatures and pressures, and should be stored at 2-8°c .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, exhibits a variety of biological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more
Cellular Effects
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been shown to influence cell function
Molecular Mechanism
It is known that compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound has a melting point of 140-144°C , suggesting it is stable at room temperature
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTNANUGXZEPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179415 | |
Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24683-26-9 | |
Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24683-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-2-METHYL-2H-1,2-BENZOTHIAZINE-3-CARBOXYLIC ACID ETHYLESTER 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAD64Z1YS1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?
A: this compound is a crucial intermediate in the synthesis of Meloxicam []. It is synthesized from a two-step reaction involving ring enlargement and N-methylation of ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then reacts with 2-amino-5-methylthiazole to yield Meloxicam. []
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